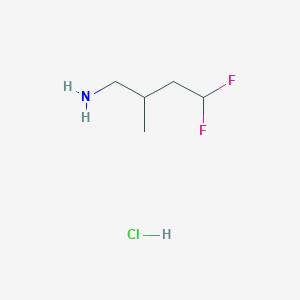

1-(2,2-difluoroethyl)-1H-pyrazol-4-ol

Overview

Description

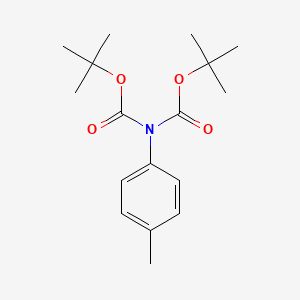

“1-(2,2-difluoroethyl)-1H-pyrazol-4-ol” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of nitrogen atoms in the ring . The 2,2-difluoroethyl group may also participate in reactions, particularly those involving the fluorine atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,2-difluoroethyl)-1H-pyrazol-4-ol” would be influenced by its molecular structure. For instance, the presence of the 2,2-difluoroethyl group could affect its polarity and the presence of the hydroxyl group could enable it to form hydrogen bonds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds. For instance, Eller et al. (2006) described the synthesis of [5,6]pyrano[2,3-c]pyrazol-4(1H)-ones using a reaction that involves 1-substituted or 1,3-disubstituted 2-pyrazolin-5-ones. This process was significant for preparing pyrazolo[4',3':5,6]pyrano[2,3-c]pyridin-4(1H)-ones and related tricycles, highlighting the compound's role in the synthesis of complex heterocyclic structures (Eller et al., 2006).

Potential COX-2 Inhibitors

Patel et al. (2004) investigated the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives, including compounds related to 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol, as potential COX-2 inhibitors. This study indicates the compound's potential application in medicinal chemistry, particularly in the design of anti-inflammatory drugs (Patel et al., 2004).

Tautomerism Studies

Arbačiauskienė et al. (2018) explored the tautomerism of N-substituted pyrazolones, involving compounds similar to 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol. The study used X-ray crystal structure analysis and NMR spectra to investigate the existence of such compounds as molecule pairs in different solvents, contributing to our understanding of the behavior of such heterocyclic compounds in various environments (Arbačiauskienė et al., 2018).

Pd-Catalyzed Cross-Coupling Reactions

Arbačiauskienė et al. (2009) also described the use of 1-phenyl-1H-pyrazol-3-ol in Pd-catalyzed cross-coupling reactions. This research showcases the compound's versatility as a synthon for the preparation of various 1-phenyl-1H-pyrazole derivatives, which are crucial in synthetic organic chemistry (Arbačiauskienė et al., 2009).

Corrosion Inhibition in the Petroleum Industry

Singh et al. (2020) explored the green synthesis of pyrazol derivatives, including compounds related to 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol, for their potential application in corrosion mitigation of N80 steel in the petroleum industry. This signifies the compound's relevance in industrial applications, particularly in enhancing the longevity and performance of materials used in harsh environments (Singh et al., 2020).

Safety And Hazards

Future Directions

The future directions for research on “1-(2,2-difluoroethyl)-1H-pyrazol-4-ol” would likely depend on its potential applications. For instance, if it shows promise as a medicinal compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name |

1-(2,2-difluoroethyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2O/c6-5(7)3-9-2-4(10)1-8-9/h1-2,5,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXRBBINZQXWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-difluoroethyl)-1H-pyrazol-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

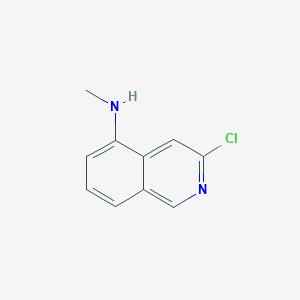

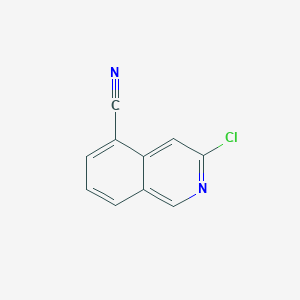

![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435248.png)

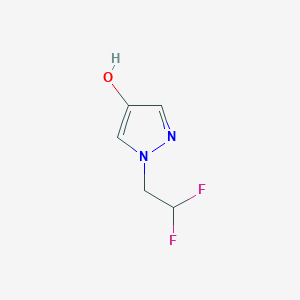

![(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1435251.png)

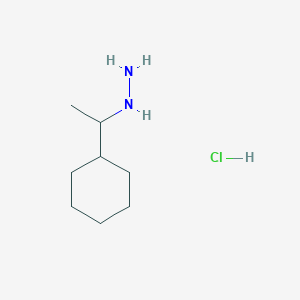

![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435258.png)